![molecular formula C14H10Cl2N4O4 B1274281 {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine CAS No. 134292-37-8](/img/structure/B1274281.png)
{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine is a complex organic compound characterized by its unique structure, which includes nitro and amino groups attached to a dichlorovinyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine typically involves multi-step organic reactions. One common method starts with the nitration of aniline derivatives to introduce nitro groups. This is followed by the chlorination of the vinyl group and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction typically produces diamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine is used as a building block for synthesizing more complex molecules. Its reactive groups allow for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and as a probe in molecular biology experiments.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of nitro and amino groups can influence biological activity, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating colorants with specific properties.
Mecanismo De Acción
The mechanism by which {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and amino groups can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. The dichlorovinyl group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the dichlorovinyl group.
2,4-Dinitrophenylhydrazine: Contains multiple nitro groups but differs in the hydrazine moiety.
4-Amino-2-nitrophenol: Similar functional groups but different overall structure.
Uniqueness
What sets {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine apart is its combination of nitro, amino, and dichlorovinyl groups. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
4-[1-(4-amino-3-nitrophenyl)-2,2-dichloroethenyl]-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O4/c15-14(16)13(7-1-3-9(17)11(5-7)19(21)22)8-2-4-10(18)12(6-8)20(23)24/h1-6H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDIJFMGQSUXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
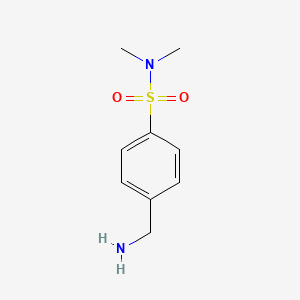

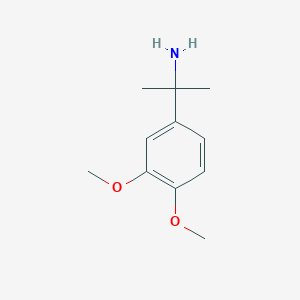




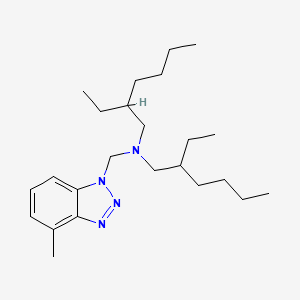

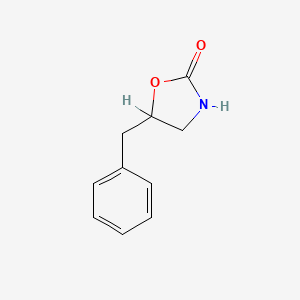
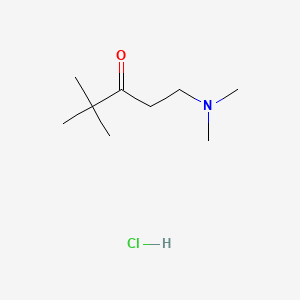


![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)
